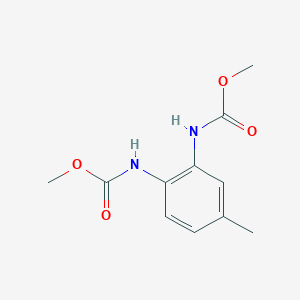

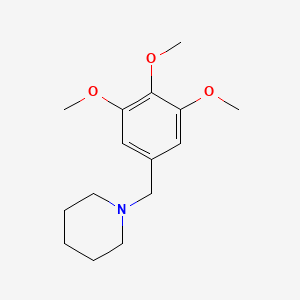

![molecular formula C20H14N2O2 B5710171 4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported, which is compatible with a broad range of functional groups .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for developing new antituberculosis drugs. These compounds exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The structure-activity relationship and mode-of-action studies of these analogues provide valuable insights for the design of potent antituberculosis agents.

Anticancer Therapeutics

The core structure of imidazo[1,2-a]pyridine has been utilized to develop covalent inhibitors targeting specific cancer mutations, such as KRAS G12C. These inhibitors have shown potent anticancer activity in cellular and biochemical assays, indicating the potential of imidazo[1,2-a]pyridine derivatives as lead compounds for treating intractable cancers .

Materials Science: Corrosion Inhibition

In the field of materials science, imidazo[1,2-a]pyridine derivatives have been studied as corrosion inhibitors. They demonstrate high efficiency at low concentrations, providing protection against corrosion in various environments. This application is crucial for extending the lifespan of metal structures and components .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their solid-state fluorescence and aggregation-induced emission characteristics are particularly valuable for the development of new types of luminogens with high quantum yields .

Sensors

The unique structural features of imidazo[1,2-a]pyridine derivatives allow them to function as sensors. For example, they have been used to develop fluorescent probes for the detection of heavy metals, which can be applied in environmental monitoring and public health .

Imaging and Microscopy

These derivatives have potential applications in imaging technologies, including confocal microscopy. Their luminescent properties can be harnessed to create emitters that provide enhanced imaging capabilities for biological research .

Future Directions

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, contributing to their diverse therapeutic potential .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent bonding . The presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, leading to unique interactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to bind with different biological systems .

Pharmacokinetics

The structural characteristics of imidazo[1,2-a]pyridines suggest that they may have desirable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The structural characteristics of imidazo[1,2-a]pyridines suggest that they may be influenced by various environmental factors .

properties

IUPAC Name |

(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNHSBOIHJBFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)